

## Technical Support Center: Troubleshooting SKL2001 Inactivity in Wnt Pathway Activation

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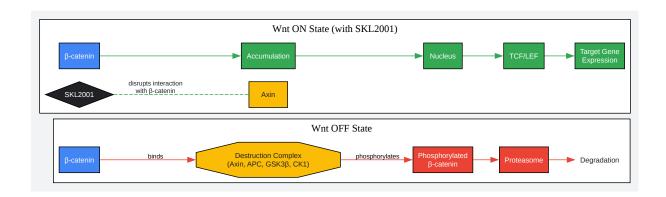


This guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with activating the Wnt signaling pathway using **SKL2001**.

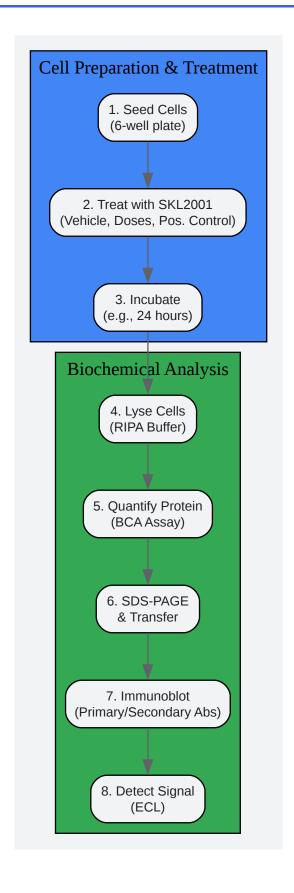
# Frequently Asked Questions (FAQs) Q1: What is the precise mechanism of action for SKL2001?

**SKL2001** is a small molecule agonist of the canonical Wnt/β-catenin signaling pathway.[1] Unlike Wnt ligands or GSK-3 $\beta$  inhibitors, its mechanism is highly specific. In the absence of a Wnt signal, a "destruction complex" (containing Axin, APC, GSK-3 $\beta$ , and CK1) phosphorylates β-catenin, targeting it for proteasomal degradation.[2][3] **SKL2001** functions by directly disrupting the interaction between Axin and β-catenin.[4][5] This action prevents the critical phosphorylation of β-catenin at residues Ser33/37/Thr41 and Ser45, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation into the nucleus to activate TCF/LEF target gene transcription. Notably, **SKL2001** does not directly inhibit the enzymatic activity of GSK-3 $\beta$  or CK1.

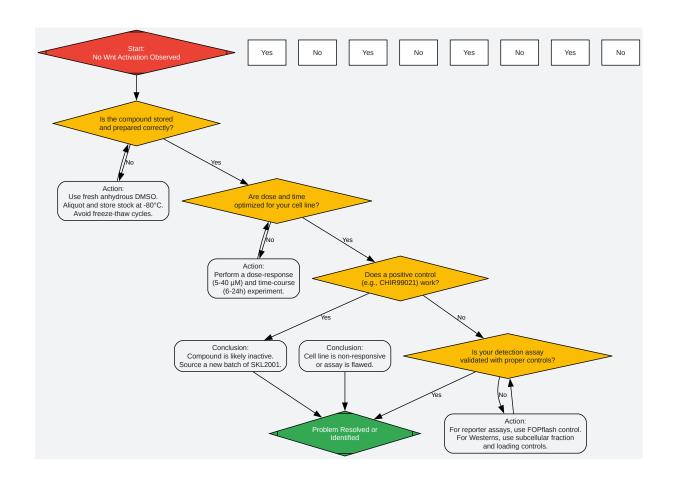












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